5-(1,2-Dihydroxyethyl)-3(2H)-furanone

Description

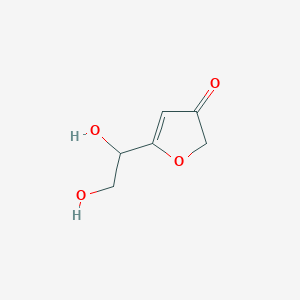

Structure

2D Structure

3D Structure

Properties

CAS No. |

138370-64-6 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

5-(1,2-dihydroxyethyl)furan-3-one |

InChI |

InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |

InChI Key |

ZKKWNLUNMKLFKO-UHFFFAOYSA-N |

SMILES |

C1C(=O)C=C(O1)C(CO)O |

Canonical SMILES |

C1C(=O)C=C(O1)C(CO)O |

Synonyms |

5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 5 1,2 Dihydroxyethyl 3 2h Furanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 5-(1,2-dihydroxyethyl)-3(2H)-furanone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide complementary information regarding the connectivity, stereochemistry, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique for assigning the constitution and relative configuration of chemical structures. nih.gov For complex molecules like this compound with multiple chiral centers, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable.

The differentiation of diastereomers is often achieved by comparing their experimental ¹H and ¹³C NMR chemical shifts. nih.gov Subtle differences in the chemical environment of nuclei in different stereoisomers lead to variations in their resonance frequencies. For instance, in a study of diastereomeric 5-substituted furan-2(5H)-ones, the relative configurations were successfully assigned by comparing the experimental NMR chemical shifts with those computed using Density Functional Theory (DFT) methods. nih.gov

In a closely related derivative, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, the proton and carbon signals were explicitly assigned. nih.gov Such data provides a valuable reference for interpreting the spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a 5-(1,2-Dihydroxyethyl)-furanone Derivative Data from a related compound: (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one in DMSO-d₆ + CDCl₃. nih.gov

Interactive NMR Data Table

| Atom Type | Chemical Shift (δ) [ppm] | Multiplicity / Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| ¹H | 4.44 | s | C4-H |

| ¹H | 4.14 | d, J = 6.0 | C6-H |

| ¹H | 3.95 | t, J = 6.0 | C6-H |

| ¹H | 3.43 | m | C5-H |

| ¹³C | 168.5, 168.4 | - | Carbonyl/Furan (B31954) Ring Carbons |

| ¹³C | 100.1 | - | Furan Ring Carbon |

| ¹³C | 72.4 | - | Dihydroxyethyl Carbon |

| ¹³C | 65.2 | - | Dihydroxyethyl Carbon |

| ¹³C | 58.2 | - | Furan Ring Carbon |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

The study of alkylated 4-hydroxy-3(2H)-furanones reveals common fragmentation pathways that are applicable to this compound. imreblank.ch These pathways, often elucidated through tandem mass spectrometry (MS/MS) and isotopic labeling studies, include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group or the furan ring oxygen.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen, leading to the loss of a neutral alkene. For the title compound, this could involve the dihydroxyethyl side chain.

Loss of Small Neutral Molecules: Ejection of stable molecules like water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) from the molecular ion.

A general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed based on detailed mass spectrometric analysis of various labeled and unlabeled analogues. imreblank.ch For example, the fragmentation of 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone involved the neutral loss of C₂H₄ via a McLafferty rearrangement and the loss of a methyl radical through α-cleavage. imreblank.ch

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of a 5-(1,2-dihydroxyethyl)-furanone derivative shows characteristic absorption bands. nih.gov

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl groups. In one related molecule, distinct peaks were observed at 3349 and 3268 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the lactone (cyclic ester) carbonyl group. A peak at 1713 cm⁻¹ has been reported for a similar furanone. nih.gov

C=C Stretching: A band in the 1620-1680 cm⁻¹ region corresponds to the carbon-carbon double bond within the furanone ring (e.g., 1628 cm⁻¹). nih.gov

C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ range are due to the C-O stretching vibrations of the ester and alcohol functionalities.

Raman Spectroscopy: While IR spectroscopy is highly effective, Raman spectroscopy can offer advantages, such as low interference from water, making it suitable for analyzing samples in aqueous solutions. currentseparations.com It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon skeleton and C=C bonds, complementing the information from IR spectroscopy. currentseparations.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms.

For the related compound (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, a single-crystal X-ray diffraction study provided unambiguous proof of its structure and stereochemistry. nih.govresearchgate.net The analysis revealed that the furanone ring is nearly planar and established the (R) configuration at the C5 position and the (S) configuration for the carbon atom bearing the dihydroxyethyl group. nih.govresearchgate.net The study also detailed intermolecular interactions, such as O-H···O hydrogen bonds that link molecules into a two-dimensional network in the crystal lattice. nih.gov

Table 2: Selected Crystallographic Data for a 5-(1,2-Dihydroxyethyl)-furanone Derivative Data from (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one. researchgate.net

Interactive Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110 (5) |

| b (Å) | 4.9298 (3) |

| c (Å) | 16.6625 (16) |

| β (°) | 93.268 (6) |

| Volume (ų) | 615.97 (8) |

| Z | 2 |

Chiral Recognition and Stereoisomer Analysis

Given the presence of multiple stereocenters, this compound can exist as several stereoisomers (enantiomers and diastereomers). The separation and analysis of these individual isomers are critical, as they can exhibit different biological activities.

Enantioselective Chromatographic Methods

Enantioselective chromatography is the cornerstone for the separation and quantification of stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Various chromatographic methods have proven effective for the direct separation of furan derivative stereoisomers: nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose), is a powerful tool for separating enantiomers and diastereomers of furan derivatives. nih.gov

Gas Chromatography (GC): For volatile derivatives, capillary GC using a chiral stationary phase like a cyclodextrin (B1172386) derivative (e.g., per-O-methyl-beta-cyclodextrin) can achieve baseline separation of stereoisomers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is particularly useful for separating thermally unstable compounds and can also employ chiral stationary phases to resolve stereoisomers effectively. nih.gov

The choice of the CSP and the chromatographic conditions (mobile phase composition, temperature, flow rate) are optimized to achieve the best resolution between the stereoisomers of interest. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Detailed Research Findings:

The stereochemistry of furanone derivatives is often elucidated by comparing experimentally measured Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectra with those predicted by quantum chemical calculations. nih.govnih.gov This combined approach allows for the confident assignment of the absolute configuration of each stereocenter.

For furanone compounds, the sign and intensity of the Cotton effects in the CD spectrum, which are positive or negative peaks, are directly related to the spatial arrangement of the atoms. For instance, studies on similar 2(5H)-furanones have established helicity rules that correlate the sign of the n-π* and π-π* transition Cotton effects with the absolute configuration at the C5 position. nih.gov The stereochemistry of the side chain, in this case, the 1,2-dihydroxyethyl group at the C5 position, would also significantly influence the CD spectrum, with each of the four possible stereoisomers—(5R,1'R), (5S,1'S), (5R,1'S), and (5S,1'R)—expected to exhibit a unique CD signature.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, offers an even more detailed probe of molecular structure. VCD is particularly sensitive to the conformations of flexible side chains and the intricate network of intramolecular hydrogen bonds, which would be present in the dihydroxyethyl moiety of the target molecule. Researchers have successfully used VCD to determine the absolute configurations of flavor-active furanones by comparing the experimental VCD spectra with those calculated for all possible stereoisomers. nih.gov

In the absence of direct experimental data for this compound, a hypothetical analysis would involve the synthesis and separation of all four stereoisomers. Subsequently, the CD and VCD spectra for each pure stereoisomer would be recorded. Concurrently, computational modeling would be employed to calculate the theoretical spectra for each possible configuration. By comparing the experimental and computed spectra, an unambiguous assignment of the absolute configuration for each stereoisomer can be achieved.

Interactive Data Table: Hypothetical Chiroptical Data for this compound Stereoisomers

The following table is a hypothetical representation of the kind of data that would be generated from a chiroptical analysis of the stereoisomers of this compound, based on principles observed in related compounds. The signs of the Cotton effects are predictive and would need to be confirmed by experimental and computational studies.

| Stereoisomer Configuration | Predicted Sign of n-π* Cotton Effect (~330 nm) | Predicted Sign of π-π* Cotton Effect (~250 nm) | Key VCD Spectral Features |

| (5R, 1'R) | Positive | Negative | Unique bands in the O-H and C-O stretching regions reflecting specific intramolecular hydrogen bonding. |

| (5S, 1'S) | Negative | Positive | Mirror-image VCD spectrum compared to the (5R, 1'R) isomer. |

| (5R, 1'S) | Positive | Variable | Distinct VCD bands in the fingerprint region due to different side-chain conformation. |

| (5S, 1'R) | Negative | Variable | Mirror-image VCD spectrum compared to the (5R, 1'S) isomer. |

This structured approach, combining synthesis, spectroscopic measurement, and theoretical calculation, represents the modern standard for the structural elucidation of complex chiral molecules like this compound.

Synthetic Methodologies for 5 1,2 Dihydroxyethyl 3 2h Furanone and Its Analogues

Total Synthesis Approaches

Total synthesis of 5-(1,2-dihydroxyethyl)-3(2H)-furanone and its analogues often involves building the core furanone structure and concurrently establishing the correct stereochemistry of the dihydroxyethyl side chain.

Conventional Multistep Synthetic Routes

Conventional approaches to furanone synthesis often rely on linear sequences starting from acyclic precursors. A common strategy involves the cyclization of functionalized keto-esters or acids. For the target molecule, a plausible route could commence with a protected 4,5,6-trihydroxy-2-ketohexanoic acid derivative. This precursor, through a series of steps including selective protection of hydroxyl groups, activation of the carboxylic acid, and subsequent intramolecular cyclization via dehydration, would yield the furanone ring. Final deprotection steps would then reveal the dihydroxyethyl side chain.

Another classical approach involves the degradation of readily available natural products. For instance, L-ascorbic acid (Vitamin C), which shares structural similarities, can be a starting point. rsc.orgwikipedia.org The degradation of ascorbic acid can lead to various furan (B31954) derivatives, although controlling the reaction to yield the specific 3(2H)-furanone isomer requires careful selection of reaction conditions to manage the complex reaction pathways. rsc.orgresearchgate.net

Novel Reagents and Catalytic Systems in Synthesis

Modern organic synthesis has introduced a variety of novel reagents and catalytic systems that offer more efficient and selective pathways to 3(2H)-furanones. organic-chemistry.org Transition-metal catalysis, in particular, has proven powerful for constructing the furanone core. organic-chemistry.orgresearchgate.net

Key catalytic methods applicable to the synthesis of substituted 3(2H)-furanones include:

Gold-catalyzed cyclization: Catalysts generated from gold(I) salts can effectively mediate the cyclization of γ-hydroxyalkynones under mild conditions to afford substituted 3(2H)-furanones in good yields. organic-chemistry.org

Rhodium/Palladium binary catalysis: A combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters, providing a route to highly substituted furanones. organic-chemistry.org

Copper-catalyzed cyclization: Copper catalysts, such as Cu(OAc)₂, can be used in the ring-opening cyclization of α-hydroxycyclopropanols to access furanones. rsc.org

Palladium-catalyzed chlorocyclocarbonylation: This method allows for the synthesis of substituted 2(5H)-furanones from allenols, which could potentially be isomerized or further modified to the desired 3(2H)-furanone. acs.org

These methods often provide advantages in terms of reaction conditions, yield, and selectivity over more traditional approaches.

| Catalytic System | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Intramolecular Cyclization | organic-chemistry.org |

| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Cyclization/Allylic Alkylation Cascade | organic-chemistry.org |

| Cu(OAc)₂ / DDQ | α-Hydroxycyclopropanols | Ring Opening Cyclization | rsc.org |

| PdCl₂ / CuCl₂ | 2,3-Allenols | Chlorocyclocarbonylation | acs.org |

Chemo- and Regioselective Transformations

The synthesis of this compound is complicated by the presence of multiple reactive sites: a ketone, an alkene, and three hydroxyl groups (including the enol). Chemo- and regioselective transformations are therefore critical for a successful synthesis.

For example, in routes starting from carbohydrates, selective oxidation of a specific secondary alcohol to a ketone is a key step to form the C3-carbonyl of the furanone ring, while other hydroxyl groups must remain protected. Similarly, during cyclization reactions, regioselectivity is paramount to ensure the formation of the five-membered furanone ring over other possible structures, such as six-membered pyranones. Base-induced intramolecular cyclization of specifically designed precursors, such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, demonstrates a highly regioselective approach to forming the 2-unsubstituted 3(2H)-furanone core. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant importance.

Asymmetric Catalysis in Furanone Ring Formation

Asymmetric catalysis offers a powerful strategy for controlling the stereochemistry during the synthesis of chiral furanones. rsc.orgresearchgate.net This can be achieved by using chiral catalysts to influence key bond-forming reactions that establish the stereocenters. For the target molecule, the crucial stereocenter is at the C5 position, which bears the dihydroxyethyl side chain.

Organocatalysis has emerged as a particularly effective tool. Chiral amine or squaramide catalysts, for instance, have been used in the enantioselective Michael addition of furanones to α,β-unsaturated ketones to create adjacent quaternary and tertiary stereocenters with high control. researchgate.net While this specific reaction may not be directly applicable, the principle of using a chiral catalyst to control the approach of a nucleophile to a furanone precursor can be adapted. A catalytic asymmetric protocol using enynones has also been developed for the enantioselective synthesis of 3(2H)-furanones. rsc.orgresearchgate.net

Chiral Pool Synthesis Strategies

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, and carbohydrates. ethz.chnih.gov These molecules serve as excellent starting materials in total synthesis, providing a pre-existing carbon skeleton with defined stereochemistry. ethz.chnih.gov

Given the 1,2-dihydroxyethyl side chain of the target molecule, carbohydrates are exceptionally suitable starting materials. researchgate.netresearcher.life For instance, a pentose (B10789219) sugar such as D-xylose or L-arabinose possesses the required carbon framework and stereocenters. A synthetic strategy could involve:

Protection: Selective protection of the hydroxyl groups, leaving the C1 aldehyde and the C4 hydroxyl group available for subsequent reactions.

Chain Extension: A Wittig-type reaction or similar C1-elongation at the aldehyde to introduce the carbon atom that will become C2 of the furanone ring.

Oxidation: Oxidation of the C4 hydroxyl to a ketone.

Cyclization and Deprotection: Acid- or base-catalyzed intramolecular cyclization to form the furanone ring, followed by removal of the protecting groups to yield the final product.

This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product, making it an efficient and attractive strategy. researcher.life The formation of 4-hydroxy-5-methyl-3(2H)-furanone from pentoses in Maillard reactions further illustrates the natural propensity of these sugars to form furanone structures. imreblank.ch

| Starting Material | Key Structural Features | Potential for Target Synthesis |

|---|---|---|

| D-Xylose / L-Arabinose | Five-carbon sugar with multiple stereocenters. | Provides the correct carbon backbone and stereochemistry for the dihydroxyethyl side chain. |

| L-Ascorbic Acid (Vitamin C) | Contains a γ-lactone ring and a dihydroxyethyl-like side chain. | Structurally similar, but requires significant functional group manipulation and control of degradation pathways. rsc.orgresearchgate.net |

| Rhamnose | A deoxyhexose sugar. | Known precursor for the thermal degradation to 4-hydroxy-2,5-dimethyl-3(2H)-furanone, demonstrating carbohydrate-to-furanone conversion. imreblank.ch |

Diastereoselective Reactions Incorporating the Dihydroxyethyl Moiety

The controlled introduction of the 1,2-dihydroxyethyl group at the C-5 position of the 3(2H)-furanone ring is crucial for accessing specific stereoisomers. Diastereoselective approaches often rely on the use of chiral auxiliaries, chiral reagents, or substrate-controlled reactions to influence the stereochemical outcome.

One promising strategy involves the diastereoselective dihydroxylation of a vinyl-substituted furanone precursor. The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, is particularly relevant. mdpi.comwikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand to direct the oxidation of the double bond from a specific face, thereby establishing the desired stereochemistry of the two new hydroxyl groups. For instance, a 5-vinyl-3(2H)-furanone derivative could be subjected to Sharpless dihydroxylation conditions to yield the desired this compound with high enantioselectivity. The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates which enantiomer of the diol is formed. wikipedia.orgalfa-chemistry.com

Another approach involves the use of chiral pool starting materials, which are readily available, enantiomerically pure natural products. For example, carbohydrates with pre-existing stereocenters can serve as precursors. The synthesis of L-ascorbic acid (Vitamin C), a structurally related γ-lactone with a dihydroxyethyl side chain, often starts from D-glucose, demonstrating the feasibility of this strategy. acs.org By analogy, a suitable protected sugar derivative could be transformed through a series of steps, including oxidation, cyclization, and deprotection, to yield the target furanone with the desired stereochemistry inherited from the starting material.

Furthermore, diastereoselective synthesis of γ-lactones, in general, has been achieved through various methods, including reactions of sulfoxonium ylides with aldehydes and ketenes, which can favor the formation of one diastereomer over the other. rawdatalibrary.netdcu.ie While not directly demonstrated for the synthesis of this compound, these methods offer potential routes that could be adapted for this purpose. The table below summarizes the key aspects of potential diastereoselective methods.

| Method | Key Reagents/Strategy | Stereocontrol | Potential Applicability to this compound |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) | Ligand-controlled enantioselectivity | High potential for the dihydroxylation of a 5-vinyl-3(2H)-furanone precursor. mdpi.comwikipedia.orgnih.gov |

| Chiral Pool Synthesis | Readily available chiral starting materials (e.g., carbohydrates) | Substrate-controlled diastereoselectivity | Proven concept in the synthesis of related structures like L-ascorbic acid. acs.org |

| Ylide-based Lactonization | Sulfoxonium ylides, aldehydes, ketenes | Substrate and reagent-controlled diastereoselectivity | A general method for γ-lactone synthesis that could be adapted. rawdatalibrary.netdcu.ie |

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. While specific enzymes for the direct synthesis of this compound are not extensively documented, several biocatalytic approaches for the synthesis of chiral lactones and diols are highly relevant.

One potential biocatalytic strategy is the enzymatic reduction of a precursor containing a keto group. For instance, the reduction of a 5-(1,2-dioxoethyl)-3(2H)-furanone or a related α-keto γ-lactone could be achieved using ketoreductases or alcohol dehydrogenases. nih.govusm.my These enzymes often exhibit high enantioselectivity, allowing for the formation of a specific stereoisomer of the corresponding alcohol. Subsequent reduction of the second keto group could potentially be achieved with another selective enzyme or a chemical reducing agent. The table below outlines some relevant enzymatic transformations that could be applied.

| Enzyme Class | Reaction Type | Substrate Type | Potential Application in Synthesis |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | α-Keto-γ-lactones, γ-Keto carboxylic acids | Stereoselective reduction of a 5-(glyoxyloyl)-3(2H)-furanone to afford the corresponding chiral alcohol. nih.govusm.myrsc.org |

| Lipases | Kinetic resolution | Racemic δ-hydroxy-γ-lactones | Resolution of a racemic mixture of this compound or its precursor. mdpi.com |

| Dioxygenases / Monooxygenases | Dihydroxylation of aromatic or olefinic precursors | Vinyl-substituted heterocycles | Potential for direct, stereoselective dihydroxylation of a 5-vinyl-3(2H)-furanone. |

| Cyclases | Intramolecular cyclization | Acyclic precursors with appropriate functional groups | Construction of the furanone ring from a linear, enzyme-generated intermediate. acs.org |

Biocatalytic oxidative lactonization of diols is another established method for producing lactones. nih.govnih.gov This approach typically involves the use of alcohol dehydrogenases to oxidize a diol to a lactone. A suitable acyclic tetraol precursor could potentially be cyclized in this manner to form the desired furanone.

Furthermore, the integration of multiple enzymes in a cascade reaction can enable the synthesis of complex molecules from simple starting materials in a one-pot process. acs.org Such a chemoenzymatic or fully biocatalytic cascade could be designed to produce this compound, starting from a simple achiral precursor.

Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating its formation pathways and metabolic fate. The introduction of stable isotopes such as ¹³C or deuterium (²H) allows for the tracking of the molecule and its fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of labeled compounds often requires the use of labeled starting materials and careful planning of the synthetic route to ensure the label is incorporated at the desired position. For instance, to study the origin of the carbon backbone, one could synthesize the target molecule using ¹³C-labeled glucose or other precursors. The synthesis of ¹³C-labeled L-ascorbic acid has been reported, providing a template for similar approaches to labeling this compound. acs.orgumsystem.eduresearchgate.net

Deuterium labeling is also a powerful tool for mechanistic studies, particularly for probing reaction mechanisms involving C-H bond cleavage. researchgate.netnih.govnih.gov Deuterated analogues can be prepared by using deuterated reagents, such as deuterated reducing agents (e.g., NaBD₄) or by performing reactions in deuterated solvents. For example, the reduction of a keto-precursor with a deuterated hydride source would introduce a deuterium atom at a specific position in the dihydroxyethyl side chain. The table below presents some strategies for the synthesis of labeled analogues.

| Isotope | Labeling Strategy | Labeled Precursor/Reagent Example | Analytical Application |

| ¹³C | Use of ¹³C-enriched starting materials | [¹³C₆]-D-Glucose | Tracing the carbon skeleton in formation and degradation pathways using ¹³C NMR and MS. acs.orgumsystem.eduphysiology.org |

| ¹³C | Introduction of a ¹³C-labeled functional group | K¹³CN for introducing a labeled carboxyl group | Elucidating reaction mechanisms involving specific carbon atoms. |

| ²H (Deuterium) | Use of deuterated reducing agents | Sodium borodeuteride (NaBD₄) | Probing hydride transfer steps in enzymatic or chemical reductions. researchgate.net |

| ²H (Deuterium) | H/D exchange reactions | Use of D₂O under acidic or basic conditions | Investigating the lability of specific protons and involvement in reaction mechanisms. |

By synthesizing and analyzing these labeled analogues, researchers can gain detailed insights into the intricate chemical and biochemical transformations involving this compound.

Biosynthetic Pathways and Natural Occurrence of 5 1,2 Dihydroxyethyl 3 2h Furanone

Origin in Maillard Reaction Intermediates

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of 5-(1,2-dihydroxyethyl)-3(2H)-furanone. This compound has been directly identified for the first time in Maillard reaction mixtures, highlighting its role as a reactive intermediate that can influence the final product spectrum. nih.govnih.gov The formation of this furanone is a consequence of the complex cascade of reactions involving labile sugar degradation products.

The primary precursors for the formation of furanones in the Maillard reaction are sugars, with the carbon skeleton of the sugar determining the resulting furanone structure. acs.org While hexoses (six-carbon sugars) typically lead to the formation of furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone), pentoses (five-carbon sugars) are the key precursors for norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone). acs.orgimreblank.ch The formation of this compound, which possesses a six-carbon backbone, can be conceptualized through the reaction of pentose-derived intermediates. For instance, the reaction of the pentose (B10789219) sugar D-xylose with amino acids like glycine (B1666218) or L-alanine in a phosphate-buffered aqueous solution has been shown to produce various furanones. acs.org The key step in this process is believed to be the chain elongation of a 1-deoxypentosone, an intermediate of the Maillard reaction, by Strecker aldehydes, which are themselves derived from the degradation of amino acids. acs.orgimreblank.ch

In the context of this compound, a plausible pathway involves the reaction of a pentose, such as xylose, with an amino acid. nih.gov The initial stages of the Maillard reaction lead to the formation of an Amadori compound, which then undergoes 2,3-enolization to form a 1-deoxyosone. acs.org This reactive dicarbonyl intermediate can then react with other sugar fragmentation products or Strecker aldehydes, leading to the formation of the final furanone structure. The presence of an activated methylene (B1212753) group in the resulting 3(2H)-furanone makes it susceptible to further condensation reactions, contributing to the formation of colored products. nih.gov

Table 1: Key Precursors and Intermediates in the Maillard Reaction Formation of Furanones

| Precursor/Intermediate | Role in Furanone Formation | Relevant Compounds Formed |

| Pentose Sugars (e.g., D-xylose, Ribose, Arabinose) | Primary carbon source for the furanone ring. | Norfuraneol, this compound |

| Hexose Sugars (e.g., Fructose, Glucose) | Primary carbon source for other furanones. | Furaneol, Homofuraneol |

| Amino Acids (e.g., Glycine, Alanine) | Source of Strecker aldehydes for chain elongation and contribute to the overall reaction cascade. | Furaneol, Homofuraneol |

| 1-Deoxyosones | Key reactive dicarbonyl intermediates formed from the Amadori compound. | Precursors to various furanones |

| Strecker Aldehydes (e.g., Formaldehyde (B43269), Acetaldehyde) | React with deoxyosones to elongate the carbon chain. | Furaneol, Homofuraneol |

Enzymatic Transformations in Biological Systems

While the Maillard reaction is a non-enzymatic process, the formation of furanones in biological systems can also be influenced by enzymatic activities. Although direct enzymatic synthesis of this compound has not been explicitly detailed, the biosynthesis of the structurally similar and vital compound, ascorbic acid (vitamin C), which is chemically known as 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone, has been well-characterized at the enzymatic level in both plants and yeast. acs.orgnih.gov This provides a strong indication that enzymatic pathways for the formation of related furanone structures exist in nature.

The degradation of ascorbic acid itself can be a source of various furan (B31954) derivatives, suggesting a potential biosynthetic link. portlandpress.comrsc.org In plants, ascorbate (B8700270) degradation can occur extracellularly, proceeding through novel intermediates and involving new enzyme activities. bohrium.comresearchgate.netnih.gov For instance, the degradation of dehydroascorbic acid, the oxidized form of ascorbic acid, can lead to the formation of 2,3-diketo-L-gulonate and subsequently other products. portlandpress.comnih.gov While the specific enzymes that would catalyze the conversion of an ascorbic acid-derived precursor to this compound are yet to be identified, the existence of enzymatic machinery for modifying furanone rings is known. For example, sucrose (B13894) phosphorylase has been shown to glucosylate 4-hydroxy-3(2H)-furanone derivatives, creating more stable and odorless compounds. mdpi.com

Furthermore, studies on other furanones, such as furaneol in strawberries, have identified specific enzymes like quinone oxidoreductase that are involved in the final steps of their biosynthesis. nih.gov It is plausible that analogous enzymes could be involved in the formation of this compound from a suitable precursor in certain biological systems.

Precursor Identification and Metabolic Flux Analysis

The primary precursors for the formation of this compound are pentose sugars and ascorbic acid. Pentose sugars, such as D-xylose, are intermediates of the pentose phosphate (B84403) pathway (PPP), a central metabolic route in most organisms. The flux through the PPP would therefore directly influence the availability of precursors for the Maillard reaction-driven formation of this furanone.

Ascorbic acid is synthesized from sugars in plants and some animals. nih.gov The metabolic flux through the ascorbic acid biosynthesis pathway would dictate its concentration in tissues, and consequently, the potential for its degradation into furanone derivatives. Metabolic flux analysis (MFA) is a powerful tool to quantify the flow of metabolites through such pathways. While specific MFA studies targeting the production of this compound are not available, the principles of MFA can be applied to understand the metabolic state that would favor its formation. For example, conditions that enhance the flux towards pentose phosphates or increase the turnover of ascorbic acid could potentially lead to a higher yield of this furanone.

The degradation of ascorbic acid is complex, with different pathways operating under aerobic and anaerobic conditions. acs.org Under acidic and aerobic conditions, dehydroascorbic acid is a key intermediate leading to products like 2-furoic acid and 3-hydroxy-2-pyrone. acs.orgacs.org In an anaerobic environment, ascorbic acid can degrade to furfural. acs.org The metabolic state of the cell, particularly its redox balance and oxygen availability, would therefore significantly impact the degradation pathway of ascorbic acid and the types of furanones produced. nih.gov

Occurrence in Natural Extracts and Biological Matrices

This compound is expected to be present in a variety of natural extracts and biological matrices, particularly those rich in its precursors, pentose sugars and ascorbic acid, and those that have undergone processing involving heat.

Its formation through the Maillard reaction makes it a likely component of thermally processed foods. As it has been identified in Maillard reaction model systems, its presence in baked goods, roasted products, and some processed fruit juices is highly probable. nih.govnih.gov

Given that ascorbic acid is a potential precursor, this furanone may also be found in fruits and vegetables, especially during storage or processing where degradation of vitamin C can occur. portlandpress.combohrium.com For example, various furanic compounds, which are degradation products of sugars and ascorbic acid, have been detected in fruit juice concentrates. bohrium.comacs.org While specific identification of this compound in a wide range of natural products is not extensively documented, its close relation to other well-known furanone flavor compounds, such as furaneol (found in strawberries and pineapples) and norfuraneol, suggests it could be a yet-to-be-quantified component in the aroma profile of many foods. nih.govkarger.com The analysis of furanone derivatives in fruit juices has confirmed the presence of related compounds, further supporting the potential occurrence of this compound in such matrices. acs.org

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanone compounds, offering robust separation of non-volatile and thermally labile molecules like 5-(1,2-dihydroxyethyl)-3(2H)-furanone. The choice of stationary phase is critical, with reversed-phase (RP) columns, such as C18, being commonly employed. researchgate.net These columns separate compounds based on their hydrophobicity. The mobile phase typically consists of a binary mixture, often an acetate (B1210297) buffer and an organic modifier like methanol, allowing for gradient elution to resolve complex mixtures effectively. researchgate.net

For detection, UV-Vis detectors are frequently used, with the wavelength set to the absorbance maximum of the furanone ring to ensure sensitivity. researchgate.net For instance, a detection wavelength of 280 nm has been successfully used for the analysis of similar furanone derivatives in strawberries. researchgate.net The coupling of HPLC with photodiode array (PDA) detectors offers the advantage of acquiring full UV-Vis spectra of eluting peaks, aiding in compound identification and purity assessment.

A rapid HPLC methodology, requiring less than 90 minutes, has been developed for the qualitative and quantitative analysis of related furanones in strawberries. researchgate.net This method utilizes an RP-C18 column with a binary mobile phase of acetate buffer and methanol. researchgate.net The aqueous extraction procedure preceding the HPLC analysis demonstrated an average recovery of over 90% for these compounds. researchgate.net

Table 1: HPLC Parameters for Furanone Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetate Buffer and Methanol (Binary Gradient) |

| Detection | UV-Vis at 280 nm or Photodiode Array (PDA) |

| Reported Recovery | >90% |

| Detection Limits | Compound-dependent (e.g., 0.05 - 0.36 µg/mL for related furanones) |

This table is based on methodologies developed for structurally similar furanone compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups, converting them into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.

The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the capillary column. A fused silica (B1680970) capillary column is often used for this purpose. researchgate.net Following separation, the mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that serves as a fingerprint for identification. imreblank.ch The fragmentation patterns of 3(2H)-furanones have been studied in detail, aiding in the structural elucidation of unknown derivatives. imreblank.ch

GC-MS has been instrumental in identifying numerous compounds in various food and plant matrices. researchgate.netresearchgate.net For instance, in the analysis of tamarillo, GC-MS identified over 90 compounds. researchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool for the sensitive and selective analysis of compounds in complex matrices. eijppr.com This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. eijppr.com LC-MS is especially well-suited for polar and non-volatile compounds like this compound, as it does not require derivatization.

In LC-MS/MS, the first mass spectrometer (MS1) selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The resulting fragment ions are then analyzed by the second mass spectrometer (MS2), providing a highly specific and sensitive detection method. researchgate.net This specificity is crucial when analyzing complex samples like food or biological fluids, where co-eluting compounds can interfere with the analysis. eijppr.comnih.gov

A method for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food using LC-MS/MS has been developed. nih.gov This method demonstrated good analytical selectivity and sensitivity in complex matrices such as fruit, cereal, and milk-based baby foods. nih.gov The use of LC-MS/MS is rapidly expanding due to its ability to provide structural information through the fragmentation of molecular ions. researchgate.net

Table 2: Example of LC-MS/MS Parameters for Furanone Analysis in Food

| Parameter | Specification |

|---|---|

| Technique | Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Acetonitrile-based extraction with cleanup |

| Linearity Range | 10-300 µg/kg |

| Recovery | 94-110% |

| Precision (RSD) | ≤10% |

This table is based on a method developed for the analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food. nih.gov

Hyphenated Techniques for Comprehensive Profiling (e.g., GC×GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized the analysis of complex mixtures. springernature.comnih.govnih.gov These techniques provide a wealth of information for both qualitative and quantitative analysis. nih.gov

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power compared to conventional GC-MS. This is particularly useful for resolving co-eluting peaks in highly complex samples.

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is another powerful hyphenated technique that provides detailed structural information about the separated compounds. springernature.comnih.gov The LC separates the components of the mixture, and the eluent is then directed to an NMR spectrometer for analysis. This allows for the unambiguous identification of novel or unexpected compounds without the need for extensive purification and isolation. researchgate.net The combination of LC-NMR with MS (LC-NMR-MS) provides complementary information, further enhancing the confidence in compound identification. springernature.comnih.gov

These advanced hyphenated techniques are particularly valuable in natural product analysis, chemical fingerprinting, and metabolomics studies. nih.govnih.gov

Sample Preparation and Matrix Effects in Analytical Workflows

Effective sample preparation is a critical step in any analytical workflow, as it aims to isolate the analyte of interest from the sample matrix and remove potential interferences. For the analysis of this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov SPE, in particular, has been shown to be effective in extracting furanones from fruit juices with good recovery and reproducibility. nih.gov The choice of SPE sorbent is crucial; for example, Lichrolut-EN has been found to be effective for extracting furaneol (B68789) from juice with less retention of pigments and other non-volatile components compared to other sorbents. nih.gov

Matrix effects are a significant challenge in mass spectrometry-based analyses, particularly with electrospray ionization (ESI). nih.gov These effects arise from co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. eijppr.comnih.govyoutube.com The presence of matrix components can impact the efficiency of droplet formation and evaporation in the ion source. youtube.com

To mitigate matrix effects, several strategies can be employed. These include optimizing chromatographic conditions to separate the analyte from interfering matrix components, improving sample cleanup procedures, and using matrix-matched calibration standards. nih.govyoutube.com Matrix-matched standards involve preparing calibration standards in a sample extract that has undergone the same preparation procedure as the unknown samples. youtube.com This helps to compensate for any signal suppression or enhancement caused by the matrix. nih.gov It is also good practice to evaluate matrix effects across the intended working concentration range of the analytical method. youtube.com

Chemical Reactivity and Transformation Mechanisms of 5 1,2 Dihydroxyethyl 3 2h Furanone

Reactions of the Furanone Ring System

The 3(2H)-furanone core contains a carbonyl group, an α,β-unsaturated system, and a lactone functionality. This combination of features results in a rich and varied reaction chemistry.

The lactone structure within the furanone ring is susceptible to nucleophilic attack, primarily through hydrolysis, which leads to ring-opening. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide (B78521) ions), the carbonyl carbon of the ester is attacked, breaking the ester linkage. This irreversible process yields the salt of a γ-hydroxy carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This reaction is an equilibrium process, and the ring-opened product, a γ-hydroxy carboxylic acid, can potentially re-cyclize to reform the furanone ring under dehydrating conditions.

Some furanone derivatives are known to exist in equilibrium between their cyclic form and an open-chain aldehyde or keto-acid form. nih.gov For 5-(1,2-dihydroxyethyl)-3(2H)-furanone, such an equilibrium would involve the formation of a 4,5,6-trihydroxy-3-oxo-hexanoic acid. The stability of the cyclic versus the acyclic form is highly dependent on factors like pH and solvent.

Tautomerism is a significant aspect of 3(2H)-furanone chemistry. The molecule possesses a ketone at the C-3 position and an adjacent methylene (B1212753) group at C-4, which is activated by both the C-3 ketone and the C-5 ether oxygen. This structure allows for keto-enol tautomerization.

The activated methylene group at the C-4 position can lose a proton to form an enolate intermediate, particularly under basic conditions. This enolate can then be protonated to form two different enol tautomers: one with a double bond between C-3 and C-4 (a 3-hydroxyfuran) and another with a double bond between C-4 and C-5. The formation of these tautomers is crucial as it influences the molecule's reactivity, particularly its ability to participate in condensation reactions. nih.gov Studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) have shown that tautomerism and subsequent racemization are catalyzed by both acidic and, more significantly, basic conditions. nih.gov This process is lowest at pH values between 4 and 5 but increases substantially at neutral or alkaline pH. nih.gov

Reactivity of the Dihydroxyethyl Side Chain

The 1,2-dihydroxyethyl group, also known as a vicinal diol, has its own distinct set of characteristic reactions, primarily involving the two hydroxyl groups.

The vicinal diol side chain is particularly susceptible to oxidative cleavage.

Oxidative Cleavage: A classic and highly selective reaction for vicinal diols is oxidative cleavage by periodates, such as sodium periodate (B1199274) (NaIO₄), or by lead tetraacetate. chemistrysteps.comucalgary.calibretexts.org This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. The reaction proceeds through a cyclic periodate ester intermediate. ucalgary.cadoubtnut.com The oxidation of the dihydroxyethyl side chain of this compound would result in the cleavage of the side chain, yielding 3(2H)-furanone-5-carbaldehyde and formaldehyde (B43269).

| Oxidizing Agent | Substrate | Products | Reaction Type |

| Sodium Periodate (NaIO₄) | This compound | 3(2H)-Furanone-5-carbaldehyde + Formaldehyde | Oxidative Cleavage |

Reduction: While oxidation is more characteristic, the hydroxyl groups can be reduced, although this typically requires harsh conditions to remove them completely, converting them into an ethyl group. More common is the reduction of the furanone ring's ketone group, which would compete with side-chain reactions.

The hydroxyl groups of the diol side chain behave as typical alcohols and can readily undergo esterification and etherification.

Esterification: The diol can be converted into esters by reacting with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. The reaction can occur at one or both hydroxyl groups. The regioselectivity of the reaction (i.e., which hydroxyl group reacts first) can be influenced by steric factors and reaction conditions. acs.orgnih.gov For instance, the Mitsunobu reaction is a method used for the regioselective esterification of diols on monosaccharide derivatives, which are structurally analogous to the side chain. acs.orgnih.gov

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This can be performed stepwise to potentially yield mono- or di-ethers on the side chain.

Role as a Reactive Intermediate in Complex Chemical Systems

This compound has been identified as a key reactive intermediate in the Maillard reaction, the complex cascade of chemical changes responsible for non-enzymatic browning in food. nih.gov The Maillard reaction occurs between amino acids and reducing sugars, typically with the application of heat.

In this context, the furanone is formed as a sugar degradation product. nih.gov Its significance lies in its high reactivity, which allows it to participate in secondary reactions that have a decisive influence on the final product spectrum, particularly the formation of color and flavor compounds. nih.govnih.gov The activated methylene group at the C-4 position is prone to entering into condensation reactions. These condensation products can further react with primary amines to generate pyrrolinone derivatives, which are colored compounds that contribute to the browning effect. nih.gov This compound is also structurally related to degradation products of ascorbic acid (Vitamin C), which can also lead to the formation of furan (B31954) derivatives and browning. acs.orgnih.gov

Degradation Pathways under Various Environmental Conditions

The environmental fate of this compound, a complex furanone derivative, is of significant interest due to its potential presence in various matrices. While specific comprehensive studies on the degradation of this particular compound are not extensively available in the public domain, the degradation pathways can be inferred from the well-documented behavior of analogous furanone structures under a variety of environmental stressors. The primary abiotic degradation routes for furanones include hydrolysis, photolysis, and thermolysis, with the rate and products of degradation being heavily influenced by factors such as pH, temperature, light exposure, and the presence of other chemical species like metal ions and reactive oxygen species.

The core structure of this compound, featuring a lactone ring, a dihydroxyethyl side chain, and an α,β-unsaturated carbonyl system, presents multiple reactive sites susceptible to environmental degradation.

Influence of pH on Hydrolytic Degradation

The stability of the furanone ring is highly dependent on the pH of the surrounding medium. Generally, furanones undergo hydrolysis, which involves the opening of the lactone ring. This process is catalyzed by both acids and bases.

In acidic conditions (pH < 5), the lactone oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to ring opening and the formation of a γ-hydroxy carboxylic acid. Conversely, under alkaline conditions (pH > 9), the hydroxyl ion directly attacks the electrophilic carbonyl carbon, which is a more facile process, leading to the formation of the corresponding carboxylate salt. Studies on simpler furanones, such as 2(3H)-Furanone, have shown that hydrolysis to the corresponding 4-hydroxycarboxylic acid occurs under both acidic and alkaline conditions. For instance, 2(5H)-furanone is reported to be thermodynamically stable at a pH lower than 2, but it converts to succinic acid in the presence of hydrogen peroxide at pH 3-8. researchgate.net

For this compound, hydrolysis would be expected to yield 4,5-dihydroxy-3-oxoheptanoic acid or its corresponding salt. The rate of this hydrolysis is anticipated to be significantly faster in alkaline environments. The stability of related compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been shown to be poor at all pH values, indicating a general susceptibility of this class of compounds to pH-mediated degradation. nih.gov

Interactive Data Table: Expected pH-Dependent Hydrolysis of this compound

| pH Range | Predominant Mechanism | Expected Primary Degradation Product | Relative Rate |

| < 5 | Acid-catalyzed hydrolysis | 4,5-dihydroxy-3-oxoheptanoic acid | Moderate |

| 5 - 9 | Neutral hydrolysis | 4,5-dihydroxy-3-oxoheptanoic acid | Slow |

| > 9 | Base-catalyzed hydrolysis | 4,5-dihydroxy-3-oxoheptanoate | Fast |

Thermal Degradation

Temperature is a critical factor in the degradation of furanones. Thermal decomposition can lead to a variety of products through complex reaction pathways, including decarboxylation, decarbonylation, and fragmentation. Theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones indicate that heating can cause interconversion between the isomers via a ring-opened ketenoic aldehyde intermediate. researchgate.net At higher temperatures, these compounds can decompose to smaller, volatile molecules. For example, the thermal decomposition of 2(3H)-furanone at around 600 °C yields acrolein and carbon monoxide. researchgate.net

Given the more complex structure of this compound, its thermal degradation is likely to be even more intricate, potentially involving reactions of the dihydroxyethyl side chain in addition to the furanone ring. The presence of hydroxyl groups may facilitate dehydration reactions at elevated temperatures.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in furanone compounds. The α,β-unsaturated carbonyl moiety is a chromophore that can absorb UV radiation, leading to electronic excitation and subsequent chemical transformations. Photodegradation can proceed through various mechanisms, including isomerization, cycloaddition, and radical-mediated oxidation. For some furanones, UV light has been shown to accelerate degradation. While specific studies on the photodegradation of this compound are not available, it is reasonable to expect that it would be susceptible to photolytic degradation, particularly in the presence of photosensitizers.

Oxidative Degradation

The presence of oxidizing agents, such as reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂), can significantly impact the degradation of furanones. The double bond in the furanone ring is susceptible to attack by these species, leading to the formation of various oxidation products.

Some furanones, like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), have been shown to act as pro-oxidants, capable of generating superoxide radicals, especially in the presence of transition metal ions like copper. nih.gov This suggests that this compound could also participate in redox cycling with metal ions, leading to its own degradation and the formation of ROS, which could then further react with other molecules. The reaction of 2(5H)-furanone with hydrogen peroxide has been observed to yield succinic acid. researchgate.net

Influence of Metal Ions

Metal ions can play a dual role in the degradation of furanones. They can act as catalysts in both hydrolysis and oxidation reactions. For instance, metal ions can coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus facilitating nucleophilic attack during hydrolysis. As mentioned, transition metal ions can also participate in redox reactions with furanones, promoting oxidative degradation. nih.gov The specific effects would depend on the nature and concentration of the metal ion.

Summary of Expected Degradation Pathways

The degradation of this compound in the environment is likely a multifaceted process influenced by a combination of factors. The primary pathways are expected to be hydrolysis, which is significantly influenced by pH, and oxidation. Thermal and photodegradation may also contribute, particularly under specific environmental conditions.

Interactive Data Table: Summary of Environmental Degradation Factors for Furanone Analogs

| Environmental Factor | General Effect on Furanone Degradation | Potential Degradation Products (Analog-Based) |

| pH | Hydrolysis of the lactone ring. Rate increases at acidic and alkaline pH. | γ-Hydroxy carboxylic acids/carboxylates |

| Temperature | Interconversion and fragmentation. | Smaller volatile compounds (e.g., acrolein, CO) |

| Light (UV) | Isomerization, oxidation, and fragmentation. | Various photoproducts |

| Oxygen/ROS | Oxidation of the furanone ring and side chains. | Oxidized furanones, ring-opened products (e.g., succinic acid) |

| Metal Ions | Catalysis of hydrolysis and oxidation. | Dependent on the primary degradation pathway catalyzed |

It is important to reiterate that these degradation pathways are largely inferred from studies on simpler furanone analogs. Detailed experimental studies on this compound are necessary to definitively elucidate its environmental fate and the specific transformation products formed under various conditions.

Structure Activity Relationships Sar of 5 1,2 Dihydroxyethyl 3 2h Furanone and Its Derivatives in Mechanistic Biological Studies

Influence of Stereochemistry on Biological Mechanisms

The stereochemical configuration of 5-(1,2-Dihydroxyethyl)-3(2H)-furanone, particularly at the C5 position of the furanone ring and the two chiral centers of the dihydroxyethyl side chain, is a critical determinant of its biological activity. The spatial arrangement of the hydroxyl groups and the ethyl side chain dictates the molecule's ability to fit into and interact with the chiral environments of biological targets such as enzyme active sites and receptors.

Research on chiral 2(5H)-furanone derivatives has demonstrated that stereoisomers can exhibit markedly different biological activities. For instance, studies on synthetic chiral furanone sulfones revealed that diastereomers, which differ in the configuration at the C5 atom of the lactone ring, display varying levels of antimicrobial activity. nih.gov One study on the synthesis of a 3(2H)-furanone derivative noted the formation of two diastereomers, which, although not fully characterized for differential activity, underscores the potential for stereospecific interactions. mdpi.com

While direct comparative studies on the specific stereoisomers of this compound are not extensively documented, the principles of stereoselectivity are well-established. It is hypothesized that the different enantiomers and diastereomers of this compound will interact with biological macromolecules with varying affinities and efficacies. For example, the precise orientation of the two hydroxyl groups on the side chain is expected to be crucial for forming specific hydrogen bond networks within a binding pocket. This differential interaction can lead to one stereoisomer acting as a potent agonist or inhibitor, while another may be significantly less active or even inactive. Further research, including the stereospecific synthesis and biological evaluation of each isomer of this compound, is necessary to fully elucidate the impact of its stereochemistry on its mechanistic functions.

Chemical Modifications and Their Impact on Receptor Binding Affinity

The binding affinity of this compound derivatives to specific cellular receptors is highly sensitive to chemical modifications of both the furanone scaffold and its side chains. These modifications can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with receptor binding sites.

A significant area of study for furanone derivatives has been their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication process mediated by receptors like LasR and RhlR. Structure-activity relationship studies on marine-derived furanones have shown that modifications to the acyl-homoserine lactone (AHL) analogs can significantly impact their binding to these receptors. researchgate.netnih.gov Key findings indicate that:

Side Chain Length: Furanones with shorter alkyl side chains tend to bind more strongly to the RhlR receptor. researchgate.net

Halogenation: The presence and position of halogens on the furanone ring can improve binding affinity against various QS receptors. researchgate.net

These studies suggest that furanones act as structural analogs of natural signaling molecules and can function as competitive antagonists. By binding to the ligand-binding site of receptors like LasR, they can render the protein dysfunctional, not by affecting gene expression, but by preventing the conformational changes necessary for its activity. nih.gov

The following table summarizes the impact of structural modifications on the receptor binding of furanone derivatives to quorum sensing receptors.

| Structural Modification | Target Receptor | Observed Impact on Binding Affinity | Reference |

|---|---|---|---|

| Shorter alkyl side chains | RhlR | Increased binding affinity | researchgate.net |

| Presence of halogens | LasR, RhlR | Improved binding affinity | researchgate.net |

| Lack of alkyl side chain (e.g., Furanone C-30) | LasR, RhlR | Potent inhibition; destabilizes the receptor protein | nih.gov |

While these studies were not performed on this compound itself, they establish a clear principle: modifications to the furanone core and its substituents are a powerful tool for modulating receptor binding affinity. Altering the dihydroxyethyl side chain—for example, through esterification or replacement with other functional groups—would similarly be expected to alter the binding profile of the parent compound.

Furanone Scaffold Modifications and Enzyme Inhibition Profiles

The 3(2H)-furanone scaffold is a versatile pharmacophore that serves as a foundation for a wide range of enzyme inhibitors. Modifications to this core structure, as well as to its substituents, can tune its selectivity and potency against various enzymatic targets.

Cyclooxygenase (COX) Inhibition: Quantitative structure-activity relationship (QSAR) analyses have been performed on series of furanone derivatives to identify potent and selective COX-2 inhibitors. researchgate.net These studies have revealed that specific physicochemical parameters and structural features are essential for inhibitory activity. For instance, in one study of 32 furanone derivatives, compound 76 was identified as the most potent COX-2 inhibitor with an IC₅₀ value of 2.0 µM. researchgate.net Another study on 4,5-diaryl 3(2H)furanones found that a fluorine-substituted derivative exhibited significant COX-1 inhibition (IC₅₀ = 2.8 μM). nih.gov

Tyrosinase Inhibition: Certain furanone derivatives have been shown to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. For example, 4-hydroxy-5-methyl-3[2H]-furanone (HMF) was found to inhibit tyrosinase activity directly, contributing to its antimelanogenic effects. nih.gov

Phospholipase A₂ (PLA₂) Inhibition: The furanone derivative 5-hydroxy-3-vinyl-2(5H)-furanone was isolated as a potent and selective inhibitor of human synovial phospholipase A₂, an enzyme involved in inflammatory processes. nih.gov

Other Enzyme Targets: Theoretical and experimental studies have shown that furanone derivatives can inhibit a variety of other enzymes, including:

Urease: Furan (B31954) chalcones bearing dichloro-substituents were found to be more potent urease inhibitors than the reference drug thiourea. semanticscholar.org

Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT): Theoretical docking studies suggest that several furanone derivatives could act as inhibitors of these enzymes, which are targets in the treatment of Parkinson's disease. cerradopub.com.br

The following table presents IC₅₀ values for various furanone derivatives against different enzyme targets, illustrating the scaffold's versatility.

| Furanone Derivative | Enzyme Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Furanone derivative 76 | COX-2 | 2.0 | researchgate.net |

| F-substituted 4,5-diaryl-3(2H)furanone | COX-1 | 2.8 | nih.gov |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 | semanticscholar.org |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 | semanticscholar.org |

These findings collectively demonstrate that the 3(2H)-furanone ring is a privileged structure for enzyme inhibition. The specific activity and selectivity are dictated by the nature and position of substituents on the furanone core. For this compound, the dihydroxyethyl side chain offers multiple points for modification to develop targeted inhibitors for a range of enzymes.

Side Chain Derivatization and Cellular Pathway Modulation

Derivatization of the side chains attached to the 3(2H)-furanone core is a key strategy for modulating the compound's interaction with and influence on cellular signaling pathways. The synthesis of furanone libraries with diverse side chains allows for systematic investigation of their biological effects. mdpi.com

Modulation of Antimicrobial and Cell Cycle Pathways: Furanone derivatives have been shown to modulate fundamental cellular processes in microorganisms and mammalian cells. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) exhibits broad-spectrum antimicrobial activity and, in the fungus Candida albicans, arrests the cell cycle at the S and G2/M phases. nih.gov Similarly, certain bis-2(5H)-furanone derivatives induce S-phase cell cycle arrest in glioma cells, an effect potentially mediated by direct interaction with DNA. nih.gov

Modulation of Lipid Metabolism: A marine-derived furanone, 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one, has been shown to reduce intracellular lipid accumulation. nih.gov Mechanistic studies revealed that this effect is mediated through the targeting of the nuclear receptors LXRα and PPARα, leading to changes in the expression of genes involved in cholesterol transport and lipid metabolism. The furanone derivative was found to enhance the protein levels of the low-density lipoprotein receptor (LDLR). nih.gov

Modulation of Melanogenesis: In addition to direct enzyme inhibition, furanones can modulate cellular pathways at the genetic level. 4-hydroxy-5-methyl-3[2H]-furanone (HMF) was found to reduce tyrosinase mRNA and protein content in melanoma cells, indicating that it inhibits tyrosinase gene expression through the cyclic AMP/protein kinase A signaling pathway. nih.gov This demonstrates a dual mechanism of action: direct enzyme inhibition and modulation of gene expression.

The derivatization of the 1,2-dihydroxyethyl side chain of this compound would be expected to significantly alter its ability to modulate these pathways. For instance, converting the hydroxyl groups to esters or ethers would increase lipophilicity, potentially enhancing cell membrane permeability and altering interactions with intracellular targets like nuclear receptors or signaling kinases.

Mechanistic Investigations of Antioxidant Activity

The 3(2H)-furanone nucleus, particularly when substituted with hydroxyl groups, is strongly associated with antioxidant activity. The compound this compound is structurally related to degradation products of ascorbic acid (Vitamin C), a well-known antioxidant, and shares key structural motifs responsible for this activity. nih.gov

The primary mechanism for the antioxidant effect of furanones is their ability to act as radical scavengers. This is largely attributed to the presence of the furan ring and, crucially, hydroxyl substituents. researchgate.net Mechanistic studies on 2-substituted furan derivatives have shown that the quenching of free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), occurs predominantly through a hydrogen atom transfer (HAT) mechanism. researchgate.net In this process, the hydroxyl group donates a hydrogen atom to the radical, effectively neutralizing it and terminating the radical chain reaction.

The efficiency of this process is correlated with the O-H bond dissociation energy (BDE). Furan derivatives with lower O-H BDEs are typically more potent antioxidants. researchgate.net The easily oxidized nature of the hydroxy-furanone structure is central to its biological function as an antioxidant. nih.gov

Studies on various 4-hydroxy-3(2H)-furanones have confirmed their antioxidant properties. Derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) have been shown to effectively suppress lipid peroxidation. nih.gov This activity is believed to contribute to their observed biological effects, such as inhibiting the onset of cataracts in animal models by protecting lens tissue from superoxide (B77818) radicals. nih.gov

Computational Chemistry and Molecular Modeling of this compound: A Theoretical Exploration

Detailed computational studies focusing specifically on the electronic structure, conformational dynamics, and biological interactions of this compound are limited in publicly available scientific literature. However, the principles of computational chemistry and molecular modeling provide a robust framework for predicting and understanding the behavior of this furanone derivative. This article outlines the theoretical approaches and potential insights that can be gained through such in silico investigations.

Research Applications in Chemical Biology and Materials Science

Use as a Chemical Probe for Biological Pathway Elucidation

While direct applications of 5-(1,2-dihydroxyethyl)-3(2H)-furanone as a chemical probe for elucidating biological pathways are not yet extensively documented, the broader class of furanones exhibits significant biological activities that underscore its potential in this area. For instance, certain furanone derivatives are known to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation. nih.gov This inhibitory action suggests that furanone scaffolds could be developed into probes to study and disrupt microbial communication networks.

Furthermore, some furanones have been identified as pheromones in insects, highlighting their role in chemical signaling in biological systems. nih.gov The structural and chemical properties of this compound, particularly its ability to participate in various reactions, could be harnessed to design and synthesize targeted molecular probes. By incorporating reporter groups such as fluorophores or affinity tags, this furanone derivative could potentially be used to investigate the enzymes and receptors that interact with furanone-like molecules, thereby shedding light on their mechanisms of action and biological targets. The dihydroxyethyl side chain also offers a handle for further chemical modification to create a library of probes with varying specificities and properties.

Application in Organic Synthesis as a Chiral Building Block

The structure of this compound, featuring a chiral dihydroxyethyl group, makes it an attractive candidate as a chiral building block in organic synthesis. Chiral synthons are invaluable for the stereoselective construction of complex molecules, particularly pharmaceuticals and natural products. Although specific examples of the use of this compound as a chiral building block are not prevalent in current literature, the synthetic utility of the furanone core is well-established. acs.orgresearchgate.net

Furanone derivatives serve as versatile precursors for a wide range of carbocyclic and heterocyclic compounds. acs.orgresearchgate.net The inherent chirality of the dihydroxyethyl side chain in this compound could be exploited to direct the stereochemical outcome of subsequent synthetic transformations. This would enable the enantioselective synthesis of target molecules with multiple stereocenters. The development of methods for the efficient and stereocontrolled synthesis of this compound itself would be a critical first step to unlocking its full potential as a chiral synthon for the synthesis of novel, biologically active compounds. rug.nlnih.gov

Role in the Elucidation of Complex Food Chemistry Processes

The most well-documented role of this compound is in the realm of food chemistry, specifically in the Maillard reaction. nih.govimreblank.ch This complex series of reactions between amino acids and reducing sugars is responsible for the development of color and flavor in a wide variety of cooked foods. This compound is a key reactive intermediate formed during the later stages of this reaction. nih.gov

Its formation and subsequent reactions have a profound impact on the final sensory profile of thermally processed foods. Studies have shown that this furanone can be formed from the degradation of sugars and can be isolated from Maillard reaction mixtures. nih.govimreblank.ch The activated methylene (B1212753) group within the 3(2H)-furanone structure makes it highly susceptible to condensation reactions, leading to the formation of colored products. nih.gov These colored compounds can further react with amino acids to produce pyrrolinone derivatives, which also contribute to the non-enzymatic browning of foods. nih.gov

By studying the formation and fate of this compound, food chemists can gain a deeper understanding of the intricate reaction pathways that govern flavor and color development. This knowledge is crucial for controlling and optimizing food processing conditions to achieve desired sensory attributes while potentially minimizing the formation of undesirable compounds. The use of trapping agents to isolate and identify such reactive intermediates has been a key strategy in mapping out the complex network of the Maillard reaction. nih.gov

Table 1: Role of this compound in the Maillard Reaction

| Feature | Description | Reference |

| Formation | Formed as a labile sugar degradation product during the Maillard reaction. | nih.govimreblank.ch |

| Reactivity | Possesses an activated methylene group that readily undergoes condensation reactions. | nih.gov |

| Contribution to Color | Participates in the formation of colored condensation products and pyrrolinone derivatives, contributing to non-enzymatic browning. | nih.gov |

| Elucidation of Pathways | Its identification and study help in understanding the complex reaction cascades of the Maillard reaction. | nih.govnih.gov |

Potential in Advanced Functional Materials Development

The application of this compound in the development of advanced functional materials is a largely unexplored but promising area of research. The presence of multiple functional groups, including a polymerizable furan (B31954) ring and hydroxyl groups, suggests its potential as a monomer precursor or a scaffold for polymer design.